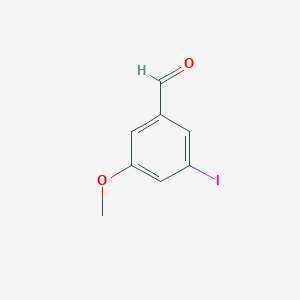

3-Iodo-5-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

3-iodo-5-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7IO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |

InChI Key |

RKSCAWQHWQYHMR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Regioselective Iodination of Methoxybenzaldehyde Precursors

The regioselectivity of the iodination of 3-methoxybenzaldehyde (B106831) is governed by the directing effects of the existing substituents. The methoxy (B1213986) group is an ortho-, para-director, activating positions 2, 4, and 6. Conversely, the aldehyde group is a deactivating, meta-director, guiding substitution to position 5. The confluence of these effects favors iodination at the 5-position, which is meta to the aldehyde and ortho to the methoxy group.

Direct iodination introduces the iodine atom in a single step from 3-methoxybenzaldehyde. These methods are often preferred for their atom economy and straightforward nature.

Oxidative iodination methods provide an alternative route for the direct synthesis of 3-Iodo-5-methoxybenzaldehyde. These protocols utilize molecular iodine (I₂) in conjunction with an oxidizing agent. The oxidant converts iodine into a more potent electrophilic species, facilitating the substitution on the aromatic ring.

One such protocol involves the use of iodine and a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA) in a solvent such as dichloromethane (B109758) (DCM). This system has been shown to be effective for the iodination of various arylaldehydes. rsc.org Another environmentally conscious approach employs hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net This method is considered a green chemistry alternative as its primary byproduct is water. researchgate.netnih.gov The reaction between molecular iodine and hydrogen peroxide generates the active iodinating species in situ. researchgate.net

| Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Arylaldehyde | I₂, PIDA | DCM, 60 °C, 3h | Iodo-arylaldehyde | Varies |

| Aromatic compounds | I₂, H₂O₂ | Acetic acid | Iodo-aromatic compound | Varies |

Indirect routes offer greater control over regiochemistry by building the molecule from precursors where the iodine atom is already correctly positioned.

This strategy involves modifying a functional group on an aromatic ring that already contains the 3-iodo-5-methoxy substitution pattern. For instance, the synthesis can commence from 3-iodo-5-methoxybenzoic acid. This precursor can be converted to the target aldehyde through a two-step process: first, activation of the carboxylic acid to an acid chloride or other activated species, followed by a controlled reduction. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of esters or nitriles to aldehydes.

Alternatively, a Sandmeyer-type reaction could be employed, starting from 3-iodo-5-methoxyaniline. Diazotization of the aniline (B41778) followed by reaction with a cyanide source would yield 3-iodo-5-methoxybenzonitrile, which can then be reduced to the desired aldehyde.

Another indirect approach begins with a differently halogenated methoxybenzene derivative. For example, 3-bromo-5-methoxybenzaldehyde (B46768) can serve as a precursor. nih.gov The bromo-substituent can be converted to the iodo-substituent via a halogen exchange reaction, often referred to as a Finkelstein reaction. This typically involves treating the bromo-compound with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide.

Another pathway involves the synthesis from 5-bromovanillin (B1210037), which can be converted to 3,4-dihydroxy-5-methoxybenzaldehyde. sciencemadness.org Subsequent selective protection and methylation steps could potentially lead to the target molecule. For instance, methylation of a hydroxyl group can be achieved using methyl iodide in the presence of a base. mdpi.com

| Precursor | Key Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 3-Iodo-5-methoxybenzoic acid | Carboxylic acid reduction | 1. SOCl₂ or Oxalyl chloride 2. H₂, Pd/C (Rosenmund) or DIBAL-H | This compound |

| 3-Bromo-5-methoxybenzaldehyde | Halogen exchange | NaI, Acetone | This compound |

| 5-Bromovanillin | Hydrolysis & Derivatization | 1. NaOH, Cu catalyst 2. Protection/Deprotection 3. Methylation (e.g., CH₃I) | This compound |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-iodo-5-methoxybenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aldehyde Proton Assignment

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy (B1213986) group protons. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns would be influenced by the positions of the iodo, methoxy, and aldehyde substituents. The proton situated between the iodo and methoxy groups would likely appear at the most downfield position among the aromatic protons, influenced by the electron-withdrawing nature of the iodine and the resonance effect of the methoxy group. The other two aromatic protons would exhibit splitting patterns (e.g., doublets or triplets with small coupling constants) corresponding to their meta and para relationships with each other and the other substituents. The methoxy group protons (-OCH₃) would be expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H | 7.0 - 8.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between δ 190 and 200 ppm. The aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon atom attached to the iodine (C-I) would have its chemical shift influenced by the heavy atom effect, while the carbon attached to the methoxy group (C-O) would appear at a more downfield position due to the electronegativity of the oxygen atom. The carbon of the methoxy group itself would be observed in the upfield region, usually around δ 55-60 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 200 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H | 110 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, it would primarily show correlations between the aromatic protons, helping to establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the aldehyde proton and the aromatic carbon of the aldehyde group, as well as correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached. These correlations are vital for confirming the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde and methoxy groups, as well as the aromatic ring.

A strong absorption band corresponding to the C=O stretching of the aldehyde group would be prominent, typically in the region of 1680-1710 cm⁻¹. The C-H stretching of the aldehyde group would also be observable as a pair of weak to medium bands around 2820 and 2720 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-O stretching of the methoxy group would be visible in the region of 1250-1000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1680 - 1710 |

| Aldehyde C-H Stretch | 2810 - 2830 and 2710 - 2730 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This would allow for the determination of its elemental composition, C₈H₇IO₂. The calculated monoisotopic mass would be compared with the experimentally determined value to confirm the molecular formula.

The mass spectrum would also display a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be expected, and other significant fragments could arise from the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or the iodine atom (I). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the spectrum compared to compounds containing bromine or chlorine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed to determine their mass-to-charge ratio (m/z).

Table 1: Representative ESI-MS Data for this compound

| Ion Adduct | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 262.9564 | 262.9573 |

Note: The observed m/z values are hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the substitution pattern on the benzene ring, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of the related isomer, 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin), is available (CCDC Number: 651373). nih.gov For this compound, a successful crystallographic analysis would require the growth of a suitable single crystal. The resulting data would reveal the planarity of the benzene ring, the orientation of the aldehyde and methoxy substituents, and any significant intermolecular interactions, such as halogen bonding involving the iodine atom or π-stacking between the aromatic rings.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 7.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 870 |

Note: These crystallographic parameters are hypothetical and serve as an example of what might be expected.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical mobile phase for the analysis of similar aromatic aldehydes consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or phosphoric acid to ensure good peak shape. acs.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring and aldehyde group in this compound will absorb UV light strongly at specific wavelengths. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks, the purity can be accurately quantified.

Table 3: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: The retention time is a hypothetical value for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption. A UPLC method for this compound would offer a more sensitive and rapid assessment of purity compared to traditional HPLC. The principles of separation remain the same as in HPLC, but the improved efficiency allows for better separation of closely related impurities. UPLC systems are particularly valuable for high-throughput screening and for the analysis of complex mixtures where high resolution is critical.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase.

For this compound, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) would likely be used as the eluent. rsc.org The positions of the spots corresponding to the starting materials and the product can be visualized under UV light. The relative positions (Rf values) indicate the polarity of the compounds, with more polar compounds generally having lower Rf values. By comparing the spots from the reaction mixture to those of the starting material and a pure product standard, the progress of the reaction can be qualitatively assessed.

Reactivity and Derivatization Studies

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site of reactivity, readily participating in transformations to form alcohols, carboxylic acids, and imine derivatives.

The reduction of the aldehyde group in 3-iodo-5-methoxybenzaldehyde yields the corresponding primary alcohol, 3-iodo-5-methoxybenzyl alcohol. This transformation can be achieved using various reducing agents.

| Reagent | Conditions | Product |

| Sodium borohydride (B1222165) (NaBH4) | Methanol, Room Temperature | 3-iodo-5-methoxybenzyl alcohol |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF, 0 °C to Room Temperature | 3-iodo-5-methoxybenzyl alcohol |

This table showcases common reagents for the reduction of this compound.

Oxidation of the aldehyde functionality leads to the formation of 3-iodo-5-methoxybenzoic acid. chemicalbook.com This conversion is typically carried out using strong oxidizing agents.

| Reagent | Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Aqueous base, heat | 3-iodo-5-methoxybenzoic acid |

| Jones reagent (CrO3/H2SO4) | Acetone, 0 °C to Room Temperature | 3-iodo-5-methoxybenzoic acid |

This table presents standard oxidizing agents for the conversion of this compound to its carboxylic acid derivative.

This compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. science.govjocpr.comjocpr.com These reactions typically proceed under mild, acid-catalyzed conditions. jocpr.com The formation of the imine (-C=N-) bond is a characteristic reaction of aldehydes. jocpr.com

Schiff bases derived from substituted benzaldehydes and various amines are of significant interest due to their diverse biological activities. jocpr.comresearchgate.net Similarly, hydrazones are important intermediates in organic synthesis. rsc.org The reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives with hydrazides to form aroyl hydrazones has been reported. rsc.org

| Reactant | Product Type |

| Primary Amine (R-NH2) | Schiff Base |

| Hydrazine (H2N-NH2) | Hydrazone |

| Substituted Hydrazine (R-NH-NH2) | Substituted Hydrazone |

This table illustrates the formation of Schiff bases and hydrazones from this compound.

Transformations at the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The aryl iodide of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu It is a versatile method for forming carbon-carbon bonds. libretexts.orgeurekaselect.com The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Various palladium catalysts and ligands can be employed to optimize the reaction for different substrates. harvard.edueurekaselect.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction typically involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is widely used in the synthesis of natural products and pharmaceuticals. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl or vinyl-substituted benzaldehyde (B42025) |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted benzaldehyde |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted benzaldehyde |

This table summarizes key palladium-catalyzed cross-coupling reactions involving this compound.

Copper-mediated reactions, particularly Ullmann-type couplings, provide an alternative to palladium-catalyzed methods for forming new bonds at the aryl iodide position.

Ullmann-type Reactions: The classic Ullmann reaction refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitution with various nucleophiles. organic-chemistry.org These reactions can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While often requiring harsher conditions than palladium-catalyzed reactions, developments in ligand and catalyst systems have expanded their scope and utility.

| Reaction Type | Reactant | Product Type |

| Ullmann Condensation | Alcohol, Amine, or Thiol | Aryl ether, Aryl amine, or Aryl thioether |

This table outlines the products of Ullmann-type reactions with this compound.

Nucleophilic Aromatic Substitution Pathways

Several palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination, are well-established methods for forming new carbon-carbon and carbon-nitrogen bonds on aryl halides. wikipedia.orgwikipedia.org Although specific literature examples for this compound are not abundant, its reactivity can be inferred from the general principles of these reactions on similar aryl iodide substrates.

For instance, the Sonogashira coupling would involve the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield a 3-(alkynyl)-5-methoxybenzaldehyde derivative. wikipedia.orgresearchgate.net Similarly, the Heck reaction would enable the substitution of the iodine atom with an alkene, forming a new carbon-carbon double bond at the 3-position. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination offers a pathway to synthesize 3-amino-5-methoxybenzaldehyde (B1145691) derivatives by coupling the parent compound with primary or secondary amines using a palladium catalyst and a suitable base. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation , also provide a viable route for nucleophilic substitution. A classic example that illustrates a similar transformation is the copper-catalyzed hydrolysis of 5-bromovanillin (B1210037) to 3,4-dihydroxy-5-methoxybenzaldehyde, demonstrating the displacement of a halogen with a hydroxyl group under specific reaction conditions. mdma.ch A similar approach could conceptually be applied to this compound to introduce a hydroxyl group at the 3-position.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Reaction Name | Nucleophile | Catalyst System | Potential Product |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) / Cu(I) | 3-(Alkynyl)-5-methoxybenzaldehyde |

| Heck Reaction | Alkene | Pd(0) | 3-(Alkenyl)-5-methoxybenzaldehyde |

| Buchwald-Hartwig Amination | Amine | Pd(0) | 3-(Amino)-5-methoxybenzaldehyde |

| Ullmann Condensation | Alcohol/Hydroxide | Cu(I) | 3-(Alkoxy/Hydroxy)-5-methoxybenzaldehyde |

Modifications and Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH3) of this compound is relatively stable but can be cleaved under specific and often harsh reaction conditions to yield the corresponding phenol, 3-iodo-5-hydroxybenzaldehyde. This demethylation is a significant transformation that opens up avenues for further derivatization at the newly formed hydroxyl group.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). organic-chemistry.org

Boron tribromide is a particularly effective reagent for demethylation and is often used for its high efficiency at or below room temperature. The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Another established method for demethylation involves heating the aryl methyl ether with pyridinium (B92312) hydrochloride. This reagent has been successfully employed for the large-scale demethylation of 4-methoxyphenylbutyric acid, highlighting its industrial applicability. organic-chemistry.org

While direct experimental data on the demethylation of this compound is limited, the successful demethylation of the closely related compound 3-methoxy-4,5-dihydroxybenzaldehyde provides a strong indication that similar methods would be effective. mdma.ch

Table 2: Reagents for the Demethylation of the Methoxy Group

| Reagent | General Conditions | Product |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low to ambient temperature | 3-Iodo-5-hydroxybenzaldehyde |

| Hydrobromic Acid (HBr) | Aqueous or acetic acid solution, reflux | 3-Iodo-5-hydroxybenzaldehyde |

| Hydroiodic Acid (HI) | Aqueous or acetic acid solution, reflux | 3-Iodo-5-hydroxybenzaldehyde |

| Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger | 3-Iodo-5-hydroxybenzaldehyde |

| Pyridinium Hydrochloride | High temperature (molten) | 3-Iodo-5-hydroxybenzaldehyde |

Applications As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Construction of Substituted Aromatic and Heterocyclic Scaffolds

The presence of the iodine atom in 3-Iodo-5-methoxybenzaldehyde makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of substituted aromatic and heterocyclic systems. These reactions allow for the precise and efficient formation of new carbon-carbon bonds, enabling the synthesis of complex molecular frameworks that would be challenging to access through other means.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, is a widely used method for the formation of biaryl structures. sciencemadness.org While specific examples with this compound are not extensively documented in readily available literature, the general principle involves the reaction of the iodo-substituted benzaldehyde (B42025) with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This would yield a variety of 3-aryl-5-methoxybenzaldehyde derivatives, which are valuable intermediates in their own right. The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.govontosight.ai This reaction, catalyzed by a combination of palladium and copper complexes, allows for the introduction of alkynyl moieties onto the aromatic ring of this compound. The resulting 3-alkynyl-5-methoxybenzaldehyde derivatives can serve as precursors for a variety of more complex structures, including conjugated polymers and heterocyclic compounds. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This palladium-catalyzed reaction offers a route to introduce vinyl groups at the 3-position of the benzaldehyde ring. The resulting styrenyl derivatives can undergo further transformations, such as cyclization or polymerization, to generate a diverse array of molecular structures. The Heck reaction is known for its high stereoselectivity, typically affording the trans-isomer of the resulting alkene.

Synthesis of Heterocyclic Scaffolds:

The derivatives obtained from these cross-coupling reactions can be further manipulated to construct various heterocyclic scaffolds. For instance, the introduction of an ortho-alkynyl or ortho-vinyl group can be followed by an intramolecular cyclization to form fused ring systems like benzofurans or indoles. While direct examples with this compound are not prominently reported, the general strategies for benzofuran (B130515) synthesis often involve the cyclization of ortho-alkynylphenols, which could potentially be derived from precursors related to this compound.

Building Blocks for Advanced Materials and Chemical Probes

The unique electronic and structural features of molecules derived from this compound make it a valuable building block for the development of advanced materials and chemical probes.

Advanced Materials:

The ability to introduce extended conjugation through cross-coupling reactions makes this compound a potential precursor for organic electronic materials. For example, the synthesis of oligo- and poly-phenylene ethynylenes, which can be achieved through iterative Sonogashira couplings, can lead to materials with interesting photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The methoxy (B1213986) group on the aromatic ring can also influence the solid-state packing and electronic properties of the resulting materials.

Chemical Probes:

Fluorescent probes are indispensable tools in chemical biology and materials science for visualizing and sensing specific analytes or environmental changes. The aromatic scaffold of this compound can be elaborated into fluorescent dyes. For instance, the introduction of donor and acceptor groups through cross-coupling reactions can lead to the formation of intramolecular charge-transfer (ICT) dyes, whose fluorescence properties are sensitive to the polarity of their environment. The aldehyde functionality can also be used to tether the resulting fluorophore to other molecules of interest.

Role in Multi-Step Synthesis of Bioactive Compounds (without mentioning specific biological activities or efficacy)

This compound serves as a key starting material or intermediate in the total synthesis of various complex natural products and other structurally interesting molecules. The combination of its functional groups allows for a stepwise and controlled elaboration of the molecular framework.

The aldehyde group can be readily converted into a variety of other functionalities, such as alcohols, carboxylic acids, or imines, providing access to a wide range of synthetic intermediates. The iodo group, as previously discussed, is a versatile handle for the introduction of various substituents via cross-coupling reactions, which is often a crucial step in the construction of the target molecule's carbon skeleton.

For example, in the synthesis of certain alkaloids or polyketides, a fragment derived from this compound could be coupled with another complex fragment to assemble the core structure of the natural product. The ability to perform these couplings late in the synthetic sequence (a strategy known as late-stage functionalization) is particularly valuable for the synthesis of analogues and for structure-activity relationship studies. While specific, detailed examples of the use of this compound in the total synthesis of named bioactive compounds are not readily found in general literature, its potential is evident from the numerous synthetic strategies that rely on similar iodinated aromatic building blocks. The development of flow chemistry processes for multi-step synthesis has also highlighted the utility of such well-defined intermediates in creating complex molecules in a continuous and efficient manner. nih.gov

Development of Libraries of Functionalized Derivatives

The generation of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid exploration of a large chemical space. This compound is an excellent starting point for the creation of such libraries due to its trifunctional nature.

By employing combinatorial chemistry approaches, a diverse set of building blocks can be systematically reacted with the different functional groups of this compound. For instance, a library of chalcones can be synthesized by reacting the aldehyde with a variety of substituted acetophenones. Subsequently, the iodo group can be functionalized using a range of boronic acids via the Suzuki reaction, leading to a large and diverse library of compounds.

This strategy allows for the systematic variation of substituents at three different positions of the molecule, enabling a thorough investigation of structure-property relationships. The development of such target-specific compound libraries is a powerful approach in the search for new molecules with desired properties.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 3-aryl-5-methoxybenzaldehyde |

| 3-alkynyl-5-methoxybenzaldehyde |

| Benzofurans |

| Indoles |

| Chalcones |

| Oligo-phenylene ethynylenes |

| Poly-phenylene ethynylenes |

| Alkaloids |

| Polyketides |

| 4-hydroxy-3-iodo-5-methoxybenzaldehyde |

| 5-iodovanillin |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 3-iodo-5-methoxybenzaldehyde. While specific studies on this exact molecule are limited, extensive research on substituted benzaldehydes provides a strong framework for understanding its properties. researchgate.netnih.govresearchgate.net

The electronic nature of this compound is governed by the interplay of the electron-withdrawing inductive effect of the iodine atom and the aldehyde group, and the electron-donating mesomeric effect of the methoxy (B1213986) group. DFT calculations can precisely quantify these effects by mapping the electron density distribution across the molecule. The presence of the electronegative iodine atom is expected to polarize the C-I bond, drawing electron density away from the benzene (B151609) ring. Conversely, the methoxy group donates electron density to the ring through resonance.

Natural Bond Orbital (NBO) analysis, a common computational technique, can further dissect the bonding in terms of localized electron-pair bonds and reveal hyperconjugative interactions that contribute to the molecule's stability. researchgate.net These calculations can determine the partial atomic charges on each atom, providing a quantitative measure of the electronic effects of the substituents. For instance, the carbonyl carbon of the aldehyde group is expected to have a significant positive partial charge, making it an electrophilic center.

The below table summarizes the expected electronic properties based on studies of analogous substituted benzaldehydes.

| Property | Expected Influence of Substituents | Computational Method |

| Electron Density | Increased at the ortho and para positions relative to the methoxy group; decreased around the iodine and aldehyde groups. | DFT, NBO Analysis |

| Dipole Moment | The vector sum of the individual bond dipoles, influenced by the opposing effects of the iodo and methoxy groups. | DFT |

| Bonding | Covalent bonding with significant polarization in the C=O and C-I bonds. | NBO Analysis |

Mechanistic Studies of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gove3s-conferences.orgucsb.edulibretexts.org For this compound, mechanistic studies would likely focus on reactions involving the aldehyde functional group, such as nucleophilic addition, or reactions involving the aromatic ring, such as nucleophilic aromatic substitution.

DFT calculations can be used to model the entire reaction coordinate for a given transformation. nih.govcanterbury.ac.uk For example, in a nucleophilic attack on the carbonyl carbon, computational methods can map the potential energy surface as the nucleophile approaches, leading to the formation of a tetrahedral intermediate. The transition state for this process, which represents the highest energy point along the reaction pathway, can be located and its structure and energy determined. ucsb.eduyoutube.com The calculated activation energy provides a theoretical prediction of the reaction rate.

A study on the reaction between benzaldehyde (B42025) derivatives and 4-amine-4H-1,2,4-triazole identified three transition states using DFT, corresponding to hemiaminal formation, internal rearrangement, and the formation of a Schiff base. nih.govcanterbury.ac.uk Similar computational approaches could be applied to reactions of this compound to understand how the iodo and methoxy substituents influence the energetics of each step. The electron-withdrawing nature of the iodine atom would likely increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack.

The following table outlines key aspects of theoretical mechanistic studies.

| Aspect of Mechanistic Study | Computational Approach | Expected Findings for this compound |

| Reaction Coordinate Mapping | DFT, Intrinsic Reaction Coordinate (IRC) calculations | Identification of reactants, intermediates, transition states, and products for a specific reaction. |

| Transition State (TS) Analysis | Frequency calculations to identify the imaginary frequency corresponding to the reaction coordinate. ucsb.eduyoutube.com | Determination of the geometry and energy of the highest energy barrier in a reaction. |

| Activation Energy (Ea) Calculation | Difference in energy between the transition state and the reactants. | Prediction of the kinetic feasibility of a reaction. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. acs.orgnih.gov A key conformational feature of this molecule is the rotation of the aldehyde group and the methoxy group relative to the benzene ring.

Computational methods can calculate the potential energy as a function of the dihedral angles defining these rotations. This allows for the identification of the most stable conformers and the energy barriers between them. For many substituted benzaldehydes, the planar conformation, where the aldehyde group lies in the plane of the benzene ring, is the most stable due to favorable conjugation. researchgate.net The presence of the meta-substituents in this compound is not expected to introduce significant steric hindrance that would force the aldehyde group out of the plane.

Key parameters from these theoretical studies are summarized below.

| Parameter | Computational Method | Significance |

| Rotational Barriers | DFT, Potential Energy Scan | Energy required to rotate the aldehyde and methoxy groups, indicating conformational flexibility. |

| Stable Conformers | Geometry Optimization | The lowest energy three-dimensional structures of the molecule. |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics Simulations | A measure of the average change in atomic positions over time, indicating structural stability. acs.org |

Prediction of Spectroscopic Properties and Chemical Reactivity

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.govchemicalbook.comchegg.com Furthermore, theoretical calculations can provide quantitative descriptors of chemical reactivity. nih.govmdpi.com

The infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound can be predicted using DFT calculations. nih.govchemicalbook.comrsc.org By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of the different nuclei (¹H and ¹³C), a theoretical NMR spectrum can be produced. These predicted spectra can be compared with experimental data to confirm the structure of the compound. For example, the ¹H NMR spectrum of the related compound 3-methoxybenzaldehyde (B106831) has been reported and shows characteristic shifts for the aldehyde, aromatic, and methoxy protons. rsc.org

Chemical reactivity can be predicted through the analysis of the frontier molecular orbitals (FMOs) – the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. mdpi.com Other reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be calculated to provide a more complete picture of the molecule's reactivity. nih.govmdpi.com

The table below presents key predictable properties and the methods used for their calculation.

| Property | Computational Method | Predicted Characteristics for this compound |

| IR Spectrum | DFT (Frequency Calculations) | Characteristic peaks for C=O, C-O, C-I, and aromatic C-H stretching and bending vibrations. nih.gov |

| NMR Spectrum | DFT (GIAO method) | Predicted chemical shifts for all hydrogen and carbon atoms, influenced by the electronic environment. chemicalbook.comchegg.comrsc.org |

| Chemical Reactivity | DFT (FMO analysis, Reactivity Descriptors) | The LUMO is likely localized on the aldehyde group, indicating its susceptibility to nucleophilic attack. The HOMO may have significant contributions from the methoxy-substituted ring. mdpi.com |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 3-Iodo-5-methoxybenzaldehyde

The development of environmentally benign and efficient synthetic routes to this compound is a critical area for future research. Traditional iodination methods often rely on harsh reagents and produce significant waste. rsc.org Future methodologies should focus on green chemistry principles, such as the use of safer solvents, milder reaction conditions, and catalytic processes.

One promising avenue is the exploration of enzyme-catalyzed iodination. For instance, a laccase-catalyzed iodination of p-substituted phenols using potassium iodide as the iodine source has been demonstrated to be an efficient and sustainable method. rsc.org This approach, which utilizes air as the oxidant and is performed in an acetate (B1210297) buffer, could be adapted for the synthesis of hydroxylated analogues of this compound, which can then be converted to the target molecule. A similar enzymatic approach could be investigated for the direct iodination of 3-methoxybenzaldehyde (B106831).

Furthermore, the development of metal-free iodination protocols is highly desirable. rsc.org Research into novel initiating systems that can generate the electrophilic iodine species in situ without the need for toxic, volatile, or explosive reagents would be a significant advancement. rsc.org

The table below compares a conventional iodination method with a potential sustainable alternative.

| Feature | Conventional Iodination (e.g., I₂/HNO₃) | Sustainable Iodination (e.g., Laccase/KI/Air) |

| Iodine Source | Molecular Iodine (I₂) | Potassium Iodide (KI) |

| Oxidant | Strong acids (e.g., Nitric Acid) | Air (Oxygen) |

| Catalyst | Often requires a catalyst | Laccase (enzyme) |

| Solvent | Often harsh organic solvents | Aqueous buffer |

| Byproducts | Acidic waste, nitrogen oxides | Water |

| Safety | Use of corrosive and toxic reagents | Generally safer reagents and conditions |

Exploration of Unprecedented Reactivity and Catalytic Applications

The reactivity of this compound is largely dictated by its three functional groups. The aldehyde group is amenable to a wide range of transformations, including oxidation, reduction, and condensation reactions. The carbon-iodine bond is a key site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution.

Future research should focus on exploring unprecedented reactivity patterns and novel catalytic applications. For example, the development of catalytic systems that can selectively activate the C-H bonds of the aromatic ring would open up new avenues for functionalization. While direct C-H activation of such a substituted benzaldehyde (B42025) is challenging, the use of directing groups or novel transition-metal catalysts could provide a solution.

Furthermore, the synergistic activation of multiple functional groups could lead to novel transformations. For instance, a catalytic system that facilitates a cascade reaction involving both the aldehyde and the iodo group could enable the rapid construction of complex molecular scaffolds.

The potential for this compound to act as a precursor to organocatalysts or ligands for transition-metal catalysis is another underexplored area. The inherent functionalities of the molecule could be tailored to create novel catalytic structures with unique reactivity and selectivity.

Expansion of Synthetic Utility for Diverse Chemical Architectures

The true value of a building block lies in its ability to be transformed into a wide array of complex and functionally diverse molecules. Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of compound libraries with high levels of structural and stereochemical diversity. rsc.orgbeilstein-journals.orgnih.gov this compound is an ideal starting material for DOS, as its functional groups provide multiple points for diversification.

Future research should aim to systematically explore the synthetic utility of this compound in DOS campaigns. By applying a variety of reaction cascades and branching pathways, it should be possible to generate a multitude of unique molecular scaffolds. For example, the aldehyde can be used as a handle for multicomponent reactions, while the iodo group can participate in a range of cross-coupling reactions.

The table below outlines a hypothetical DOS strategy starting from this compound.

| Diversification Point | Reaction Type | Potential Products |

| Aldehyde | Wittig reaction, Horner-Wadsworth-Emmons olefination | Alkenes with diverse substituents |

| Reductive amination | Secondary and tertiary amines | |

| Ugi or Passerini multicomponent reactions | Peptidomimetics and other complex structures | |

| Iodo Group | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | Biaryls, alkynes, styrenes, and N/O-arylated compounds |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Further functionalized aromatic cores |

The resulting compound libraries can then be screened for biological activity, leading to the discovery of novel therapeutic agents or chemical probes for studying biological processes.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated platforms and flow chemistry offers numerous advantages, including increased efficiency, improved reproducibility, enhanced safety, and the ability to perform reactions under conditions that are not easily accessible in traditional batch setups. vapourtec.comnih.govrsc.orgacs.orgnih.gov The future of chemical synthesis will undoubtedly involve a greater reliance on these technologies.

Future research should focus on adapting the synthesis and subsequent transformations of this compound to automated and flow chemistry platforms. Flow chemistry, in particular, is well-suited for reactions involving hazardous reagents or intermediates, as well as for the optimization of reaction conditions. vapourtec.comrsc.orgacs.org For example, the iodination of 3-methoxybenzaldehyde could be performed in a flow reactor, allowing for precise control over reaction parameters and minimizing the risks associated with handling strong oxidants.

Furthermore, the development of automated platforms for the high-throughput synthesis and screening of derivatives of this compound would significantly accelerate the drug discovery process. These platforms can be coupled with machine learning algorithms to predict reaction outcomes and to guide the design of new molecules with desired properties.

The table below summarizes the potential benefits of integrating the chemistry of this compound with modern synthesis technologies.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Synthesis of the parent compound and its derivatives | Improved safety, better heat and mass transfer, easier scale-up, access to novel reaction conditions. vapourtec.comrsc.orgacs.org |

| Automated Synthesis | High-throughput synthesis of compound libraries | Increased efficiency, reduced manual labor, improved reproducibility. nih.gov |

| Machine Learning | Prediction of reactivity and optimization of reaction conditions | Faster development of synthetic routes, design of molecules with desired properties. |

By embracing these modern technologies, the full potential of this compound as a key building block in organic synthesis can be unlocked, paving the way for the discovery of new materials and medicines.

Q & A

Basic Research Question

- Use nitrile gloves and lab coats to prevent skin contact.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in amber glass at 2–8°C under inert gas (argon) to minimize degradation.

- In case of exposure, flush eyes with water for 15 minutes and seek medical attention .

How should researchers resolve discrepancies in reported molecular weights (e.g., vs. 278.0439)?

Advanced Research Question

Discrepancies may arise from isotopic variations or measurement techniques. Use high-resolution mass spectrometry (HRMS) to obtain exact mass data (e.g., m/z 278.0439 for C₈H₇IO₃). Calibrate instruments with certified standards and cross-validate with independent methods like elemental analysis .

What factors influence the stability of this compound, and how can degradation be mitigated?

Advanced Research Question

- Light Sensitivity : Iodinated aromatic compounds often degrade under UV light; store in opaque containers.

- Temperature : Decomposition accelerates above 25°C; maintain cold storage (2–8°C).

- pH : Avoid strongly basic conditions to prevent hydrolysis of the aldehyde group.

Monitor stability via periodic HPLC analysis and track aldehyde oxidation byproducts (e.g., carboxylic acids) .

What strategies enhance the biological activity of this compound derivatives?

Advanced Research Question

- Functionalization : Introduce substituents at the 4-position (e.g., allyl or propenyl groups via Ullmann coupling) to improve lipophilicity for drug permeability .

- Protection-Deprotection : Temporarily protect the aldehyde with acetals during synthetic steps to avoid side reactions.

- Structure-Activity Relationship (SAR) : Screen derivatives for bioactivity using assays like enzyme inhibition (e.g., tyrosine kinase) or antimicrobial testing .

How can conflicting data on solubility and reactivity be addressed in experimental design?

Advanced Research Question

- Solubility : Test in DMSO (high solubility) for in vitro assays but avoid prolonged storage due to oxidation. For aqueous systems, use co-solvents (e.g., 10% ethanol).

- Reactivity : Pre-screen conditions (e.g., iodine’s susceptibility to displacement in nucleophilic environments) via small-scale pilot reactions.

Reference structurally similar compounds (e.g., 3-Benzyloxy-4-methoxybenzaldehyde) for predictive modeling .

What computational methods support the design of this compound-based probes?

Advanced Research Question

- Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- DFT Calculations : Predict electronic effects of iodine substitution on aromatic ring reactivity (e.g., Hammett σ constants).

- QSAR Models : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.